4-(2-Bromophenyl)butanoyl chloride
Description
4-(2-Bromophenyl)butanoyl chloride is an organobromine compound featuring a butanoyl chloride backbone substituted with a 2-bromophenyl group. Its molecular formula is C₁₀H₁₀BrClO, with a molecular weight of 261.54 g/mol (based on analogous para-substituted derivatives) . The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects that differentiate this compound from its structural analogs. It is typically synthesized via acylation reactions, as exemplified by methods involving acetyl chloride and halogenated aromatic precursors . This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials requiring regioselective bromination.
Properties
CAS No. |
92013-30-4 |
|---|---|
Molecular Formula |
C10H10BrClO |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
4-(2-bromophenyl)butanoyl chloride |
InChI |
InChI=1S/C10H10BrClO/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7H2 |
InChI Key |
FJIPMSFLXQFHBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)Cl)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(2-bromophenyl)butanoyl chloride with three analogs: 4-(4-bromophenyl)butanoyl chloride, 4-(4-ethylphenyl)butanoyl chloride, and (2-bromo-4-chlorophenyl)methanesulfonyl chloride. Key differences in substituent position, functional groups, and physicochemical properties are highlighted.
Table 1: Structural and Molecular Properties
Key Observations:
Para-substituted derivatives (e.g., 4-(4-bromophenyl)butanoyl chloride) exhibit higher symmetry, which may enhance crystallinity and stability, as inferred from crystallography software applications like SHELX .
Functional Group Variations: Replacing the bromophenyl group with an ethyl group (as in 4-(4-ethylphenyl)butanoyl chloride) reduces molecular weight and polarity, likely lowering boiling points and altering solubility in nonpolar solvents . The sulfonyl chloride group in (2-bromo-4-chlorophenyl)methanesulfonyl chloride confers distinct reactivity, enabling sulfonamide formation rather than esterification or amidation typical of acyl chlorides .
Synthetic Utility :
- Brominated analogs are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), where the ortho-bromo substituent may direct regioselectivity in subsequent functionalization steps.
- Ethyl-substituted derivatives lack halogen-mediated reactivity, limiting their use in metal-catalyzed reactions but enhancing thermal stability .
Research Findings and Challenges
- Crystallography: Para-substituted bromophenyl derivatives are more amenable to single-crystal X-ray diffraction studies due to their symmetry, as noted in SHELX-based refinements . Ortho-substituted analogs may require advanced computational modeling to resolve steric clashes.
- Synthetic Limitations : Ortho-substituted bromophenyl compounds often necessitate directed ortho-metalation techniques or protective strategies to avoid unwanted side reactions .
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